

# A Comparative Study of (-)-Hygrine Biosynthetic Pathways in Solanaceae and Erythroxylaceae

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Compound Name: (-)-Hygrine

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This guide provides a comparative analysis of the biosynthetic pathways of **(-)-hygrine**, a pyrrolidine alkaloid and a key intermediate in the formation of tropane alkaloids, across different plant genera, primarily focusing on representative species from the Solanaceae (e.g., *Nicotiana*, *Atropa*) and Erythroxylaceae (*Erythroxylum*) families. This comparison highlights the fascinating convergent evolution of tropane alkaloid biosynthesis, where different enzyme families have been recruited to catalyze similar reactions.

## Comparative Biosynthetic Pathways: A Tale of Two Origins

The biosynthesis of the core tropane ring structure, from which **(-)-hygrine** is derived, begins with the amino acid L-ornithine in both Solanaceae and Erythroxylaceae. The initial steps leading to the formation of the N-methyl- $\Delta^1$ -pyrrolinium cation are largely conserved. However, the subsequent condensation and cyclization reactions that form the bicyclic tropane skeleton, and consequently **(-)-hygrine**, have evolved independently, employing distinct enzymatic machinery.

Common Pathway (Ornithine to N-methyl- $\Delta^1$ -pyrrolinium cation):

- Decarboxylation of Ornithine: L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to produce putrescine.<sup>[1][2]</sup>

- Methylation of Putrescine: The primary amino group of putrescine is methylated by putrescine N-methyltransferase (PMT), using S-adenosyl-L-methionine (SAM) as the methyl donor, to yield N-methylputrescine.[3][4]
- Oxidative Deamination: N-methylputrescine undergoes oxidative deamination catalyzed by a diamine oxidase, N-methylputrescine oxidase (MPO), to form 4-methylaminobutanal.
- Spontaneous Cyclization: 4-methylaminobutanal spontaneously cyclizes to form the N-methyl- $\Delta^1$ -pyrrolinium cation.[5]

#### Divergent Pathways to (-)-Hygrine and the Tropane Core:

In Solanaceae (e.g., *Atropa belladonna*):

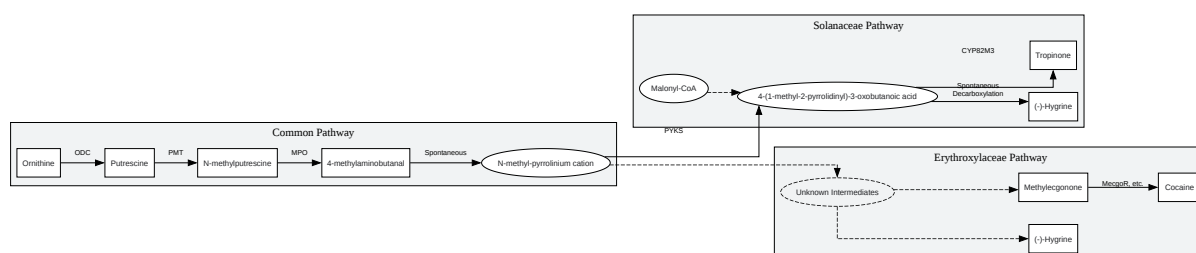
- The N-methyl- $\Delta^1$ -pyrrolinium cation serves as a substrate for a Type III polyketide synthase (PKS), specifically pyrrolidine ketide synthase (PYKS).[6][7][8]
- PYKS catalyzes the condensation of the N-methyl- $\Delta^1$ -pyrrolinium cation with two molecules of malonyl-CoA to produce 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid.[7]
- This intermediate can spontaneously decarboxylate to form (-)-hygrine.[7][9]
- Alternatively, it is acted upon by a cytochrome P450 enzyme (CYP82M3) to form tropinone, the precursor to other tropane alkaloids like hyoscyamine and scopolamine.[9]

In Erythroxylaceae (e.g., *Erythroxylum coca*):

- The pathway to the N-methyl- $\Delta^1$ -pyrrolinium cation can also proceed through an alternative route involving spermidine. Bifunctional spermidine synthase/N-methyltransferases and both flavin- and copper-dependent amine oxidases are involved in this alternative first ring closure.[10][11]
- The subsequent condensation step leading to the tropane ring is not yet fully elucidated but is known to involve different enzymes than in Solanaceae.
- A key difference is the presence of a methylecgonone reductase (MecgoR), an aldo-keto reductase, which is involved in the later stages of cocaine biosynthesis.[12][13][14] This

enzyme belongs to a different family than the tropinone reductases found in Solanaceae.[13]  
[15]

- **(-)-Hygrine** is also found as a significant alkaloid in coca leaves.[16]



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**Fig. 1:** Convergent biosynthetic pathways to **(-)-hygrine**.

## Quantitative Data Comparison

Direct comparative kinetic data for all enzymes in the **(-)-hygrine** biosynthetic pathway across Solanaceae and Erythroxylaceae is limited in the literature. However, data for key enzymes like Ornithine Decarboxylase (ODC) is available and provides insights into the initial flux into the pathway.

Enzyme	Plant Family	Species	K <sub>m</sub> (mM)	k <sub>cat</sub> (s <sup>-1</sup> )	k <sub>cat</sub> /K <sub>m</sub> (s <sup>-1</sup> M <sup>-1</sup> )	Reference
Ornithine Decarboxylase (ODC)	Solanaceae	Anisodus luridus	0.08 ± 0.01	1.83 ± 0.05	22,875	[1]
Solanaceae	Datura stramonium	0.12 ± 0.01	1.06 ± 0.03	8,833	[1]	
Solanaceae	Atropa belladonna	0.10 ± 0.01	1.54 ± 0.04	15,400	[1][2]	
Solanaceae	Hyoscyamus niger	0.15 ± 0.02	1.28 ± 0.06	8,533	[1]	
Erythroxylaceae	Erythroxylum coca	-	-	(active)	[1]	
Methylecgonine Reductase (MecgoR)	Erythroxylaceae	Erythroxylum coca	0.070 ± 0.014	0.77 ± 0.05	11,000	[12]

Note: Kinetic data for Erythroxylum coca ODC was not explicitly provided in the compared studies, although its activity was confirmed. Data for MecgoR is included to highlight the characterization of a key downstream enzyme in the Erythroxylum pathway. A significant research gap exists in the direct comparative analysis of Putrescine N-methyltransferase (PMT) kinetics and the overall metabolic flux from ornithine to the N-methyl-Δ<sup>1</sup>-pyrrolinium cation between these two families.

#### (-)-Hygrine Abundance:

- In Erythroxylaceae, **(-)-hygrine** is a notable alkaloid found in coca leaves, alongside cocaine and cuscohygrine.[16]
- In Solanaceae, the relative abundance of **(-)-hygrine** can vary. In Nicotiana species, the focus is often on nicotine and other pyridine alkaloids, and while precursors like the N-

methyl- $\Delta^1$ -pyrrolinium cation are present, the accumulation of **(-)-hygrine** itself is not as prominent.<sup>[17][18]</sup> In tropane alkaloid-producing Solanaceae like *Atropa belladonna*, silencing of PYKS leads to an accumulation of the N-methyl- $\Delta^1$ -pyrrolinium cation and a decrease in tropane alkaloids, suggesting a metabolic branch point where **(-)-hygrine** formation is one possible fate.<sup>[6][9][19]</sup>

## Experimental Protocols

### Quantification of (-)-Hygrine and other Tropane Alkaloids by GC-MS

This protocol is a general guideline for the extraction and analysis of tropane alkaloids from plant material.

#### 1. Sample Preparation (Liquid-Liquid Extraction):

- Homogenize 100 mg of dried, ground plant tissue (e.g., leaves, roots) in 2 mL of methanol.
- Sonicate for 30 minutes and then centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a new tube.
- Add 1 mL of 0.5 M H<sub>2</sub>SO<sub>4</sub> to the supernatant, vortex, and then add 2 mL of diethyl ether.
- Vortex and centrifuge at 3,000 x g for 5 minutes. Discard the upper ether layer.
- Make the aqueous phase alkaline by adding 25% ammonium hydroxide until the pH is ~9-10.
- Extract the alkaloids by adding 2 mL of dichloromethane, vortexing, and centrifuging at 3,000 x g for 5 minutes.
- Collect the lower organic phase. Repeat the extraction twice more.
- Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of ethyl acetate for GC-MS analysis.

#### 2. GC-MS Analysis:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent.
- Injector Temperature: 250 °C.
- Injection Volume: 1  $\mu$ L (splitless mode).
- Oven Temperature Program:
  - Initial temperature: 80 °C, hold for 2 minutes.
  - Ramp to 280 °C at 10 °C/min.
  - Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. For **(-)-hygrine**, characteristic ions include m/z 84, 96, and 141.

## Enzyme Assay for Ornithine Decarboxylase (ODC)

This protocol is based on the measurement of  $^{14}\text{CO}_2$  released from [ $^{14}\text{C}$ ]-L-ornithine.

### 1. Reagents:

- Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1 mM pyridoxal-5'-phosphate (PLP), 5 mM dithiothreitol (DTT).
- Substrate: [1- $^{14}\text{C}$ ]-L-ornithine (specific activity ~50 mCi/mmol).

- Stopping Solution: 2 M HCl.
- CO<sub>2</sub> Trapping Solution: 1 M NaOH.
- Scintillation Cocktail.

## 2. Enzyme Extraction:

- Homogenize fresh plant tissue in extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 1 mM PLP, 10 mM DTT, and protease inhibitors) on ice.
- Centrifuge at 15,000 x g for 20 minutes at 4 °C.
- Use the supernatant as the crude enzyme extract.

## 3. Assay Procedure:

- In a sealed reaction vial, add 50 µL of enzyme extract to 440 µL of assay buffer.
- Place a small piece of filter paper soaked in 20 µL of 1 M NaOH in a suspended well or on the side of the vial to trap the released <sup>14</sup>CO<sub>2</sub>.
- Initiate the reaction by adding 10 µL of [1-<sup>14</sup>C]-L-ornithine (final concentration ~0.1 mM).
- Incubate at 37 °C for 30-60 minutes.
- Stop the reaction by injecting 100 µL of 2 M HCl into the reaction mixture (not the filter paper).
- Continue incubation for another 30 minutes to ensure all <sup>14</sup>CO<sub>2</sub> is trapped by the NaOH.
- Remove the filter paper and place it in a scintillation vial with scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
- Calculate the enzyme activity based on the amount of <sup>14</sup>CO<sub>2</sub> produced per unit time per mg of protein.<sup>[1][20]</sup>

## Enzyme Assay for Putrescine N-methyltransferase (PMT)

This protocol is based on the quantification of the product, N-methylputrescine, by HPLC.

### 1. Reagents:

- Assay Buffer: 100 mM potassium phosphate buffer (pH 8.0), 10 mM DTT.
- Substrates: Putrescine and S-adenosyl-L-methionine (SAM).
- Stopping Solution: 0.5 M perchloric acid.
- Derivatization Reagent: Dansyl chloride solution (10 mg/mL in acetone).
- Saturated Sodium Carbonate Solution.
- Proline Solution (100 mg/mL).
- Toluene.

### 2. Enzyme Extraction:

- Follow the same procedure as for ODC extraction.

### 3. Assay Procedure:

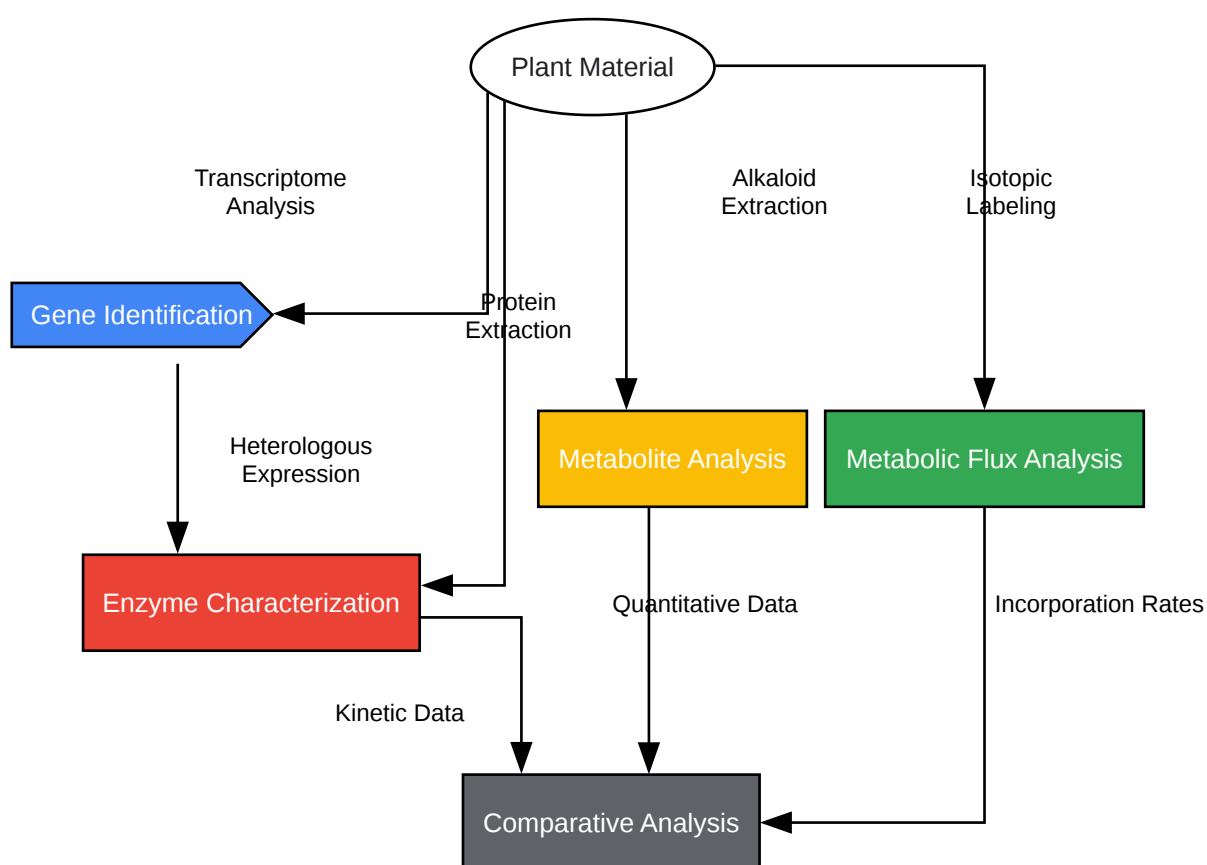
- The reaction mixture (100  $\mu$ L) contains 50  $\mu$ L of enzyme extract, 1 mM putrescine, and 0.5 mM SAM in assay buffer.
- Incubate at 37 °C for 1-2 hours.
- Stop the reaction by adding 100  $\mu$ L of 0.5 M perchloric acid.
- For derivatization, add 200  $\mu$ L of saturated sodium carbonate and 400  $\mu$ L of dansyl chloride solution.
- Incubate in the dark at 60 °C for 1 hour.
- Add 100  $\mu$ L of proline solution to remove excess dansyl chloride.



- Extract the dansylated amines with 500  $\mu$ L of toluene.
- Evaporate the toluene phase to dryness and redissolve in methanol.
- Analyze by reverse-phase HPLC with fluorescence detection (Excitation: 340 nm, Emission: 510 nm) to quantify the N-methylputrescine produced.[12]

## Experimental Workflow

The following diagram illustrates a general workflow for a comparative study of **(-)-hygrine** biosynthetic pathways.



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**Fig. 2:** General workflow for comparative pathway analysis.

## Conclusion

The biosynthetic pathways leading to **(-)-hygrine** in the Solanaceae and Erythroxylaceae families are a striking example of convergent evolution in plant secondary metabolism. While the initial steps from ornithine are conserved, the subsequent formation of the tropane ring is catalyzed by distinct enzyme families that have been independently recruited in each lineage. This guide provides a framework for comparing these pathways, including available quantitative data and detailed experimental protocols. The identified research gaps, particularly the lack of direct comparative data on metabolic flux and the kinetics of key enzymes like PMT, offer exciting avenues for future research. A deeper understanding of these pathways is crucial for metabolic engineering efforts aimed at enhancing the production of medicinally important tropane alkaloids and for developing novel biocatalysts for the pharmaceutical industry.

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